molecular formula C17H18Cl2N4O4S2 B2993018 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride CAS No. 1217053-42-3

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride

Cat. No.: B2993018
CAS No.: 1217053-42-3
M. Wt: 477.38
InChI Key: BNTDPQPBXBVLPD-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C17H18Cl2N4O4S2 and its molecular weight is 477.38. The purity is usually 95%.
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Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-nitrothiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O4S2.ClH/c1-20(2)8-9-21(16(23)12-6-7-13(27-12)22(24)25)17-19-14-11(26-3)5-4-10(18)15(14)28-17;/h4-7H,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTDPQPBXBVLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=CC=C(S3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride is a novel synthetic derivative with potential therapeutic applications. Its biological activity has been investigated in various studies, focusing on its mechanisms of action, efficacy against cancer cell lines, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzothiazole moiety, known for its pharmacological significance.
  • A nitrothiophene component, which may contribute to its biological effects.
  • A dimethylaminoethyl side chain that enhances solubility and bioavailability.

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

  • A431 (human epidermoid carcinoma)
  • A549 (human non-small cell lung cancer)
  • H1299 (another lung cancer line)

The mechanism of action appears to involve:

  • Induction of apoptosis and cell cycle arrest.
  • Downregulation of key signaling pathways such as AKT and ERK , which are critical in cancer cell survival and proliferation .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promising anti-inflammatory effects. It significantly reduces the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models, suggesting a dual action that could be beneficial in treating inflammatory conditions alongside cancer .

Study 1: Proliferation Inhibition

A study evaluated the effects of the compound on A431 and A549 cells using an MTT assay. The results indicated a dose-dependent inhibition of cell viability at concentrations of 1, 2, and 4 μM. Flow cytometry analysis confirmed that at these concentrations, the compound induced apoptosis and caused cell cycle arrest .

Concentration (μM)A431 Cell Viability (%)A549 Cell Viability (%)
17065
25045
43025

Study 2: Inflammatory Cytokine Reduction

The impact on inflammatory cytokine levels was assessed using ELISA. The compound effectively decreased IL-6 and TNF-α levels in RAW264.7 macrophages, indicating its potential as an anti-inflammatory agent.

CytokineControl (pg/mL)Treated (pg/mL)
IL-620080
TNF-α15050

Mechanistic Insights

Molecular docking studies suggest that the compound binds to specific targets within cancer cells, inhibiting critical pathways involved in tumor growth. The binding affinity was evaluated using NMR spectroscopy, revealing strong interactions with proteins associated with cancer progression .

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